![molecular formula C10H15NO4 B1336638 [(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid CAS No. 158979-29-4](/img/structure/B1336638.png)
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid
Overview
Description
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is a versatile chemical compound used in various scientific research applications. It is known for its unique properties and is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group, and a 2-propynyl group, which adds to its reactivity and versatility.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of glycine, an amino acid that plays a crucial role in the functioning of the central nervous system .
Mode of Action
The compound contains a boc-protected amino group, which is a common feature in peptide synthesis . The Boc group can be deprotected under mild acidic conditions to form the free amine . This suggests that Boc-N-(Propargyl)-Glycine could potentially interact with its targets through the formation of peptide bonds.
Biochemical Pathways
As a derivative of glycine, it may be involved in pathways where glycine plays a role, such as the synthesis of proteins, the regulation of neurotransmitters, and the production of glutathione, a powerful antioxidant .
Pharmacokinetics
It is known that the compound is a peg-based protac linker . PEGylation is a process that improves the pharmacokinetics of drugs by increasing their solubility, stability, and half-life .
Result of Action
Given its structure and properties, it may be used in the synthesis of peptides or protacs , which can have various effects depending on their specific targets and mechanisms of action.
Action Environment
It is known that the compound is stable under room temperature . Furthermore, its Boc group can be deprotected under mild acidic conditions , suggesting that changes in pH could potentially influence its action.
Biochemical Analysis
Biochemical Properties
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is a tert-butyloxycarbonyl-protected amino acid . It is used in the synthesis of dipeptides . The compound interacts with enzymes and proteins in the process of dipeptide synthesis . The nature of these interactions is complex and involves multiple reactive groups .
Cellular Effects
Given its role in dipeptide synthesis, it can be inferred that it may influence cell function by contributing to protein synthesis
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in the synthesis of dipeptides . It may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature
Metabolic Pathways
Given its role in dipeptide synthesis, it may interact with enzymes involved in protein metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of [(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine under aqueous conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction conditions are relatively mild, and the Boc group can be added to the amine with simple rapid stirring at ambient temperature or by heating the mixture in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The use of di-tert-butyl dicarbonate as a reagent and the presence of a base to facilitate the reaction are common practices. The scalability of the reaction allows for efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The Boc group can be selectively cleaved under acidic conditions, allowing for substitution reactions to occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the free amine, which can then undergo further reactions to form various derivatives.
Scientific Research Applications
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Biology: It is employed in the study of biological processes and the development of biochemical assays.
Medicine: The compound is used in drug development and the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid can be compared with other similar compounds, such as:
Phenylmethoxycarbonyl (Cbz) protected amines: The Cbz group is stable under acidic and basic conditions and is cleaved by catalytic hydrogenation with hydrogen over palladium on carbon.
Methoxycarbonyl derivatives: These derivatives are less stable compared to the Boc group due to the less substituted alkyl group, making the cleavage of the alkyl group more difficult.
The uniqueness of this compound lies in its stability and ease of removal under mild conditions, making it a preferred choice for protecting amine groups in various chemical reactions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIXSVLNUUDLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437519 | |
| Record name | F2147-0175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158979-29-4 | |
| Record name | F2147-0175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
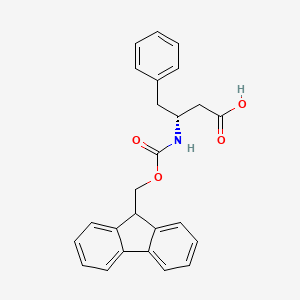
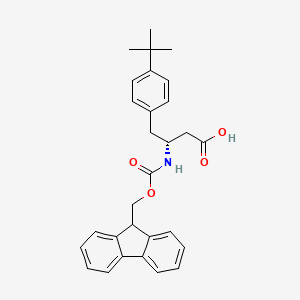

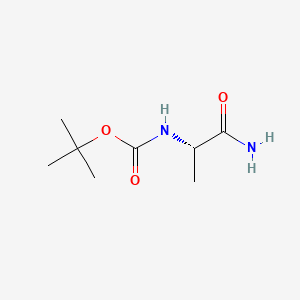
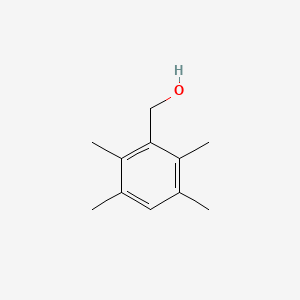
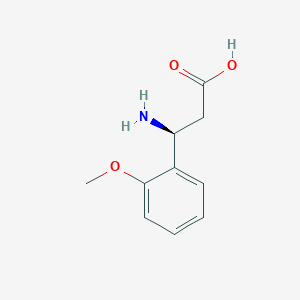




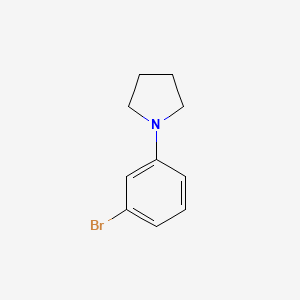
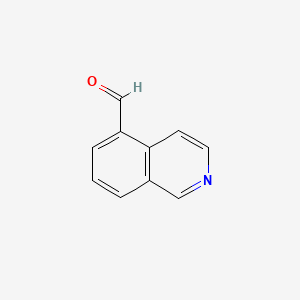
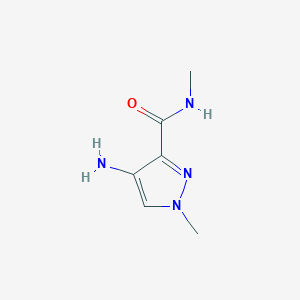
![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
